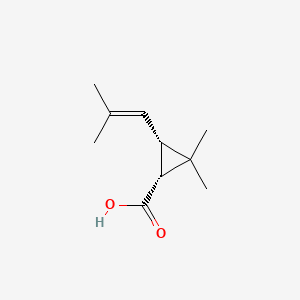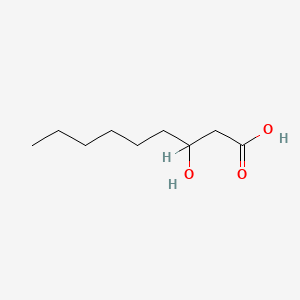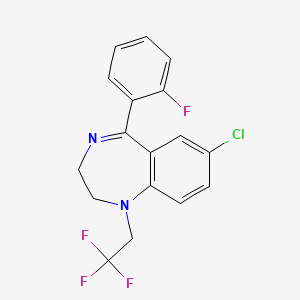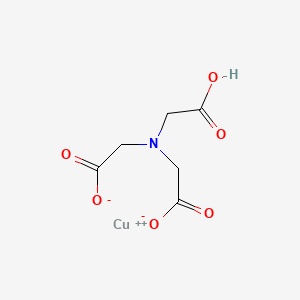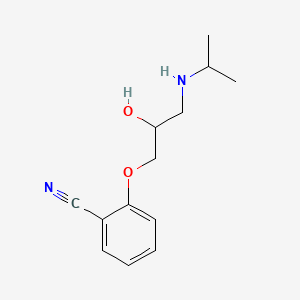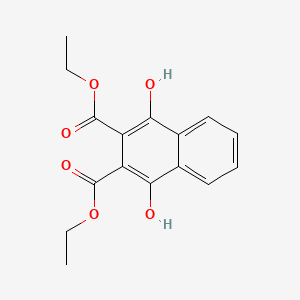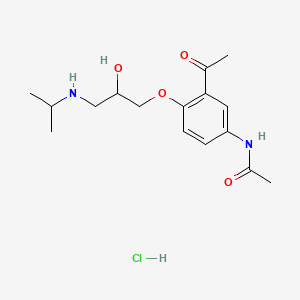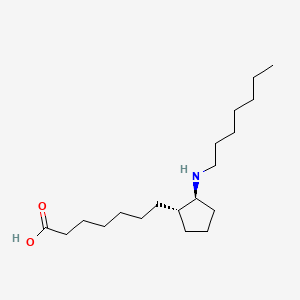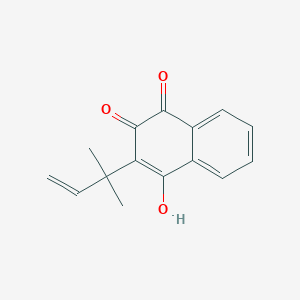
4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione
説明
4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione, also known as plumbagin, is a naturally occurring naphthoquinone that has been used in traditional medicine for centuries. Recent scientific research has shown that plumbagin has a wide range of potential applications in the fields of medicine and biology.
作用機序
The exact mechanism of action of 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione is not fully understood. However, it is believed to work by inducing oxidative stress in cells, leading to apoptosis (programmed cell death). Plumbagin has also been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair.
生化学的および生理学的効果
Plumbagin has been shown to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cells, leading to oxidative stress. Plumbagin has also been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation. Plumbagin has been shown to have a protective effect on the liver, reducing the levels of liver enzymes in rats with liver damage. Plumbagin has also been shown to improve insulin sensitivity in diabetic mice.
実験室実験の利点と制限
One advantage of using 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione in lab experiments is its wide range of potential applications. Plumbagin has been shown to have anti-inflammatory, antimicrobial, antitumor, and antioxidant properties, making it useful for studying a variety of biological processes. Another advantage is its relatively low toxicity, making it a safer alternative to some other chemicals used in lab experiments. However, one limitation of using 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione in lab experiments is its instability in aqueous solutions, which can make it difficult to work with.
将来の方向性
There are several potential future directions for research on 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione. One area of interest is its potential as an anticancer agent. Further research is needed to determine the optimal dosage and delivery method for 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione in cancer treatment. Another area of interest is its potential as an anti-inflammatory agent. Plumbagin has been shown to inhibit the activity of COX-2, making it a potential alternative to nonsteroidal anti-inflammatory drugs (NSAIDs). Further research is needed to determine the safety and efficacy of 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione as an anti-inflammatory agent. Finally, 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione has been shown to have antioxidant properties, making it a potential treatment for oxidative stress-related diseases. Further research is needed to determine the optimal dosage and delivery method for 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione in the treatment of these diseases.
合成法
Plumbagin can be extracted from the roots of several plant species, including Plumbago zeylanica and Drosera species. However, the yield of 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione from these sources is low, and the extraction process is time-consuming. Therefore, several synthetic methods have been developed to produce 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione in large quantities. One such method involves the oxidation of 2-methyl-1,4-naphthoquinone with potassium permanganate in the presence of sodium hydroxide. Another method involves the condensation of 2-methyl-1,4-naphthoquinone with isobutyraldehyde in the presence of sodium borohydride.
科学的研究の応用
Plumbagin has been shown to have a wide range of potential applications in the fields of medicine and biology. It has been found to have anti-inflammatory, antimicrobial, antitumor, and antioxidant properties. Plumbagin has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been shown to have a protective effect on the liver and to improve insulin sensitivity in diabetic mice.
特性
IUPAC Name |
4-hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-4-15(2,3)11-12(16)9-7-5-6-8-10(9)13(17)14(11)18/h4-8,16H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJKVJGVILZRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2C(=O)C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294237 | |
| Record name | 4-hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione | |
CAS RN |
64469-16-5 | |
| Record name | NSC95400 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



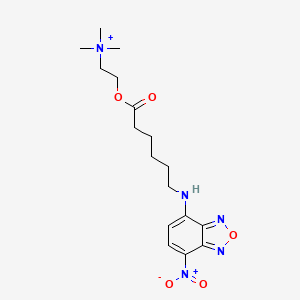
![(15S,16S,18R)-16-Hydroxy-16-[(2-hydroxyethylamino)methyl]-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1202383.png)
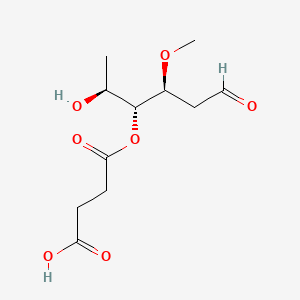
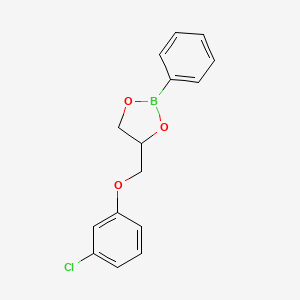
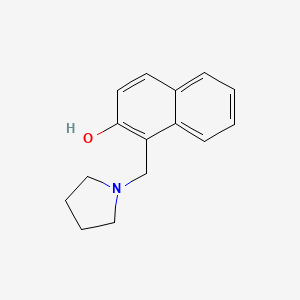
![(7S,9S)-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-9-(2-hydroxy-1-oxoethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1202388.png)
